Sphaerobioside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sphaerobioside is an isoflavonoid glycoside, a secondary metabolite found in several plant species such as Riosema tuberosum, Baptisia sphaerocarpa, Sphaerophysa salsula, Sphaeranthus indicus, and Sphaeranthus africanus . This compound possesses a diverse range of properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer characteristics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sphaerobioside can be synthesized through various chemical reactions involving the glycosylation of genistein. The synthetic route typically involves the use of glycosyl donors and acceptors under specific reaction conditions. For instance, the glycosylation reaction can be carried out using a glycosyl donor such as a glycosyl bromide in the presence of a Lewis acid catalyst like silver triflate .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from plant sources. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Sphaerobioside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Applications De Recherche Scientifique

Chemical Applications

1. Compound Screening Libraries

- Sphaerobioside is utilized in compound screening libraries for drug discovery. Its structural properties allow researchers to evaluate its interactions with biological targets, facilitating the identification of novel therapeutic agents.

2. Metabolomics Studies

- In metabolomics, this compound serves as a marker for plant-derived compounds. Its presence can indicate specific metabolic pathways and responses to environmental stressors in plants.

Biological Applications

1. Enzyme Inhibition

- Research indicates that this compound inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases such as arthritis.

2. Antioxidant Properties

- The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have demonstrated its effectiveness in scavenging free radicals, making it a candidate for formulations aimed at reducing oxidative damage .

3. Antimicrobial Activity

- This compound has been investigated for its antimicrobial properties against various pathogens. Its ability to disrupt bacterial cell walls positions it as a potential agent in developing new antibiotics .

Medical Applications

1. Anti-inflammatory Effects

- Clinical studies have explored the anti-inflammatory effects of this compound. By modulating inflammatory pathways, it shows promise in treating conditions like asthma and inflammatory bowel disease .

2. Anticancer Potential

- The compound has demonstrated anticancer properties in vitro and in vivo. It induces apoptosis in cancer cells through mechanisms involving the downregulation of oncogenes and the activation of apoptotic pathways .

Industrial Applications

1. Nutraceutical Development

- This compound is being explored for its potential use in nutraceuticals due to its health benefits, including anti-inflammatory and antioxidant effects. This positions it as a valuable ingredient in dietary supplements aimed at promoting health and wellness .

2. Biopesticides

- The application of this compound in biopesticides is gaining traction. Its natural origin and efficacy against pests make it a sustainable alternative to synthetic pesticides, aligning with current trends toward environmentally friendly agricultural practices .

Case Studies

Mécanisme D'action

Sphaerobioside exerts its effects by inhibiting multiple enzymes and signaling pathways. It suppresses the activity of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory response. Additionally, it hinders the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating inflammation and the immune response . This compound can also trigger apoptosis and hinder cell proliferation in multiple cancer cell lines .

Comparaison Avec Des Composés Similaires

Similar Compounds

Genistein-7-rhamnoglucoside: Another isoflavonoid glycoside with similar properties.

Hirsutissimiside B: Shares structural similarities and biological activities with Sphaerobioside.

Uniqueness

This compound is unique due to its diverse range of biological activities and its ability to inhibit multiple enzymes and signaling pathways. Its neuroprotective qualities and potential in enhancing cognitive function make it distinct from other similar compounds .

Activité Biologique

Sphaerobioside, an isoflavonoid glycoside, has garnered attention for its diverse biological activities. Found in various plant species such as Cudrania tricuspidata, Baptisia sphaerocarpa, and Sphaeranthus indicus, this compound is primarily studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

This compound is characterized by its ability to inhibit specific enzymes and signaling pathways. Notably, it suppresses cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and inhibits nuclear factor-kappa B (NF-κB), which plays a critical role in inflammation and immune response regulation .

| Mechanism | Description |

|---|---|

| COX-2 Inhibition | Reduces inflammation by blocking prostaglandin synthesis |

| NF-κB Inhibition | Decreases the expression of pro-inflammatory cytokines |

| Antioxidant Activity | Scavenges free radicals, reducing oxidative stress |

| Antimicrobial Effects | Exhibits inhibitory effects against various bacterial strains |

Anti-inflammatory Properties

Research has demonstrated that this compound possesses significant anti-inflammatory effects. A study investigating its impact on inflammatory markers found that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in vitro . The compound's ability to modulate these pathways suggests potential therapeutic applications in chronic inflammatory diseases.

Antioxidant Activity

This compound has been shown to exhibit strong antioxidant properties. In assays measuring radical scavenging activity, this compound demonstrated a capacity to neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Antimicrobial Effects

The antimicrobial activity of this compound has been evaluated against several pathogens. In vitro studies revealed that this compound effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent .

Anticancer Properties

This compound has also been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. For instance, research on breast cancer cell lines indicated that this compound treatment led to significant reductions in cell viability and increased apoptosis rates .

Case Studies

- Pancreatic Lipase Inhibition : A study focusing on Cudrania tricuspidata fruits reported that this compound was one of the active constituents exhibiting pancreatic lipase inhibitory activity, which is crucial for fat absorption. The unripe fruits showed higher inhibitory activity compared to ripe fruits, suggesting that maturation affects the compound's efficacy .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of this compound in models of oxidative stress-induced neuronal damage. The compound exhibited protective effects by reducing neuronal cell death and improving cell viability under oxidative conditions .

Propriétés

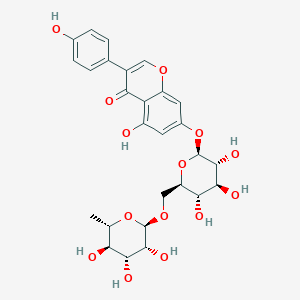

IUPAC Name |

5-hydroxy-3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-10-19(30)22(33)24(35)26(39-10)38-9-17-21(32)23(34)25(36)27(41-17)40-13-6-15(29)18-16(7-13)37-8-14(20(18)31)11-2-4-12(28)5-3-11/h2-8,10,17,19,21-30,32-36H,9H2,1H3/t10-,17+,19-,21+,22+,23-,24+,25+,26+,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQCIPHUIZGDLB-SEPMLUPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.